molecular formula C22H20N4O2 B3621977 (5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione

(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione

Cat. No.: B3621977
M. Wt: 372.4 g/mol
InChI Key: GPQIXHOBDLESIY-XDHOZWIPSA-N
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Description

(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and imidazolidinediones. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography may be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of imidazolidinediones are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and metabolic diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione: Unique due to its specific substitution pattern and potential biological activity.

    Other Imidazolidinediones: Compounds with different substituents on the imidazolidine ring, which may have different chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-9-10-20(23-13-14)25-15(2)11-17(16(25)3)12-19-21(27)26(22(28)24-19)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,24,28)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQIXHOBDLESIY-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 2
(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 3
(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 4
(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 5
(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[[2,5-dimethyl-1-(5-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione

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